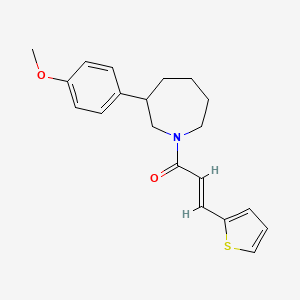

(E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(4-methoxyphenyl)azepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c1-23-18-9-7-16(8-10-18)17-5-2-3-13-21(15-17)20(22)12-11-19-6-4-14-24-19/h4,6-12,14,17H,2-3,5,13,15H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTRAQGKWXRPLU-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Variations :

- Heterocyclic Core: Unlike conventional chalcones (e.g., (E)-1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one ), the azepane ring in the target compound replaces the traditional aryl/heteroaryl group at the 1-position.

- Substituent Effects : The 4-methoxyphenyl group is common in analogs (e.g., (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one ), but its placement on an azepane rather than a phenyl ring distinguishes the target compound. Thiophene at the 3-position is shared with (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one , though the latter lacks the azepane system.

Physicochemical and Electronic Properties

Quantum Chemical Descriptors :

*Predicted values based on methoxy and thiophene substituents, which lower HOMO-LUMO gaps compared to hydroxylated analogs .

Melting Points and Spectral Data :

Crystallographic and Supramolecular Comparisons

- Crystal Packing : Methoxy-substituted chalcones (e.g., (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ) adopt planar geometries stabilized by C–H···O and π-π interactions. The azepane ring in the target compound likely disrupts planarity, reducing π-stacking but introducing C–H···N or N–H···O hydrogen bonds .

- Hirshfeld Surface Analysis : Ethoxy/methoxy chalcones show intermolecular contacts dominated by H···H (60–65%) and H···O (20–25%) interactions . The azepane’s NH group may increase H···N contributions in the target compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

- Methodology : Synthesis typically involves multi-step reactions. Key steps include:

- Condensation : Reacting a ketone precursor (e.g., 4-methoxyphenyl-substituted azepane) with thiophene-2-carbaldehyde under basic conditions (e.g., KOH/EtOH) to form the enone system .

- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency, while bases like triethylamine facilitate deprotonation .

- Temperature Control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. How can the purity and structural identity of the compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the (E)-configuration of the enone moiety via coupling constants (J = 12–16 Hz for trans protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy) .

- X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., monoclinic P21/c space group observed in analogous enones) .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ ~250–300 nm (π→π* transitions of enone/thiophene) .

Q. What preliminary assays are recommended to evaluate biological activity?

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases or proteases (e.g., IC50 determination via fluorescence-based assays) .

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or HIV-1 protease). The azepane ring and thiophene moiety often occupy hydrophobic pockets .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and hydrogen-bond interactions with catalytic residues .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using partial least squares regression .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

- Case Study : If NMR shows conflicting coupling constants, consider:

- Dynamic Effects : Conformational flexibility in the azepane ring may lead to averaged signals. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze rotamers .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., Z-isomer or oxidized thiophene derivatives) .

- Advanced Techniques : Synchrotron XRD or solid-state NMR to confirm crystal vs. solution-state structures .

Q. How can reaction yields be improved for air-sensitive intermediates?

- Optimized Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.